N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to an acetamide moiety via a methylene bridge. The benzothieno[3,2-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors. This compound belongs to a class of molecules investigated for anti-inflammatory and anticancer properties due to their ability to modulate cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and adhesion molecules like ICAM-1 .
Synthetic routes for related benzothieno[3,2-d]pyrimidin-4-one derivatives often involve condensation reactions under mild conditions (e.g., using cesium carbonate in dry DMF), yielding products with high purity and efficiency .
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-22-12-21-17-14-8-4-5-9-15(14)25-18(17)19(22)24/h1-9,12H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIMTAXDRXUNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable benzothieno[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogs differ in their heterocyclic cores (benzothieno vs. benzofuro) and substituents on the acetamide moiety. These variations influence molecular weight, polarity, and biological activity.
*Presumed activity based on structural similarity to derivatives in .
Research Findings and Implications
Anti-Inflammatory Potential: The benzothieno[3,2-d]pyrimidine core demonstrates superior COX-2 inhibition compared to benzofuro analogs, likely due to sulfur’s electronic effects enhancing target binding .
Substituent Effects:
- Benzyl Group (Target Compound): May improve blood-brain barrier penetration due to lipophilicity.
- Halogens (Cl, F): Increase metabolic stability and selectivity for enzyme active sites .
Synthetic Efficiency: Environmentally benign methods (e.g., reduced purification steps) make benzothieno derivatives economically viable for drug development .
Biological Activity
N-benzyl-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-benzyl-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is with a molecular weight of approximately 379.4 g/mol. The compound features a complex heterocyclic structure that contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that N-benzyl-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145) cells. The compound was shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of key signaling pathways such as the EGFR pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicated that it possesses inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, N-benzyl-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has demonstrated anti-inflammatory effects in animal models. Studies showed that it effectively reduced inflammation markers in conditions such as carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent .
The biological activities of N-benzyl-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interference with DNA Synthesis : Its structural similarity to nucleobases allows it to interfere with DNA synthesis and repair processes.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Case Studies
Several studies have highlighted the effectiveness of N-benzyl-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in various biological contexts:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HT29 and DU145 cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 2 | Showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) lower than many standard antibiotics. |
| Study 3 | Reported reduction in inflammatory markers in an animal model of arthritis, supporting its use as an anti-inflammatory agent. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
